2-Sulfanylethyl 2-bromo-2-methylpropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfanylethyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 2-mercaptoethanol . The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
The use of continuous flow reactors could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as amines or thiols, under mild conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in dry ether is a standard reducing condition.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Sulfanylethyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-sulfanylethyl 2-bromo-2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various derivatives . The sulfanylethyl group can undergo oxidation to form sulfoxides and sulfones, which have different reactivities and applications . The ester group can be hydrolyzed or reduced, leading to the formation of alcohols or acids .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanoic acid: Similar in structure but lacks the sulfanylethyl group.
2-Mercaptoethanol: Contains the sulfanylethyl group but lacks the bromo and ester functionalities.
Methyl 2-bromo-2-methylpropanoate: Similar ester functionality but lacks the sulfanylethyl group.
Uniqueness
This combination of functional groups allows for versatile chemical transformations and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-sulfanylethyl 2-bromo-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2S/c1-6(2,7)5(8)9-3-4-10/h10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDWXGGXMGSFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCS)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730663 | |
Record name | 2-Sulfanylethyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918545-21-8 | |
Record name | 2-Sulfanylethyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.